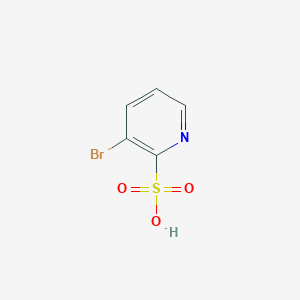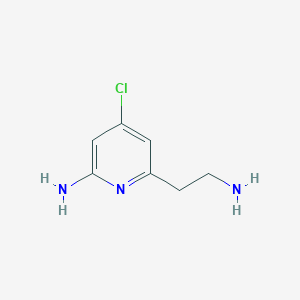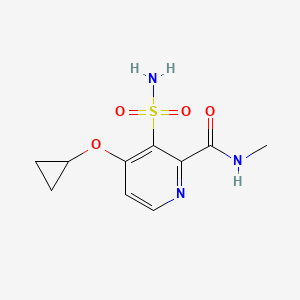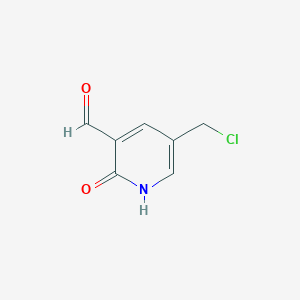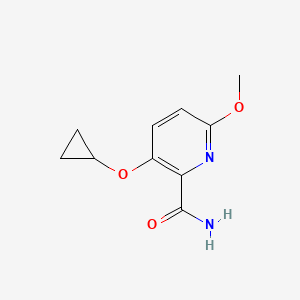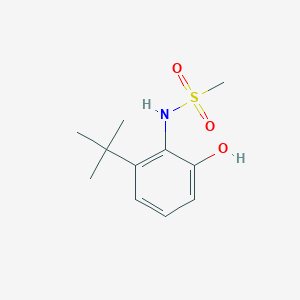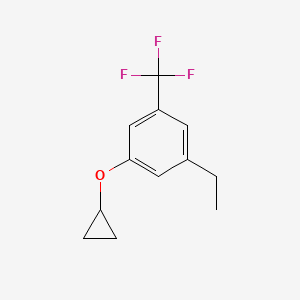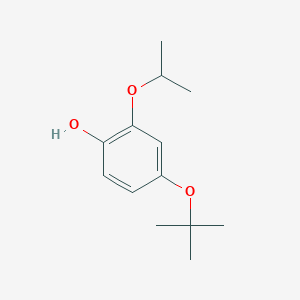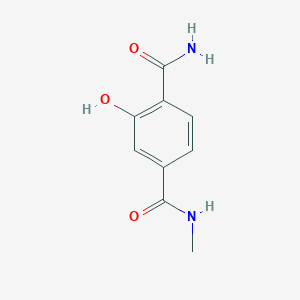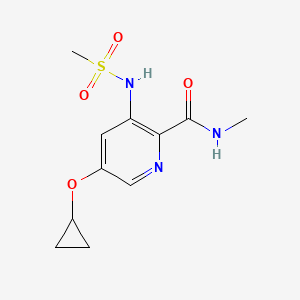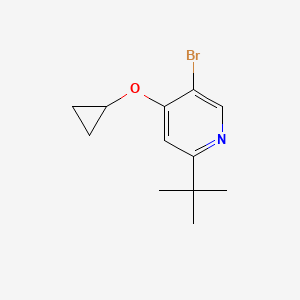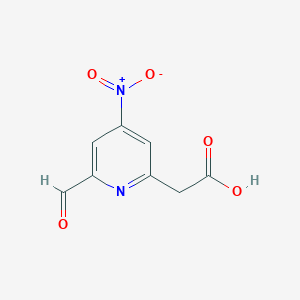
(6-Formyl-4-nitropyridin-2-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Formyl-4-nitropyridin-2-YL)acetic acid is a chemical compound with the molecular formula C8H6N2O5 and a molecular weight of 210.14 g/mol . This compound is characterized by the presence of a formyl group at the 6th position, a nitro group at the 4th position, and an acetic acid moiety attached to the 2nd position of the pyridine ring. It is a derivative of pyridine, a heterocyclic aromatic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Formyl-4-nitropyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-acetylpyridine to introduce the nitro group at the 4th position, followed by formylation at the 6th position. The acetic acid moiety can be introduced through various organic transformations, such as the use of acetic anhydride or acetyl chloride under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
(6-Formyl-4-nitropyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOCH3) for methoxylation.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid results in (6-Carboxy-4-nitropyridin-2-YL)acetic acid.
Reduction: Reduction of the nitro group yields (6-Formyl-4-aminopyridin-2-YL)acetic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(6-Formyl-4-nitropyridin-2-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of (6-Formyl-4-nitropyridin-2-YL)acetic acid depends on its interaction with biological targets. The formyl and nitro groups can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The acetic acid moiety may enhance its solubility and facilitate cellular uptake. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
(2-Formyl-6-nitropyridin-4-YL)acetic acid: Similar structure but with different positional isomers.
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different core structure.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring that exhibit different biological activities.
Uniqueness
(6-Formyl-4-nitropyridin-2-YL)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of formyl, nitro, and acetic acid groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H6N2O5 |
|---|---|
Peso molecular |
210.14 g/mol |
Nombre IUPAC |
2-(6-formyl-4-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6N2O5/c11-4-6-2-7(10(14)15)1-5(9-6)3-8(12)13/h1-2,4H,3H2,(H,12,13) |
Clave InChI |
ZJGQDSJEQDUKKK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CC(=O)O)C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


